Oxotremorine M

Respiratory Pharmacology Smooth Muscle Contraction Muscarinic Receptors

Oxotremorine M (methiodide) is the definitive pharmacological tool for isolating peripheral vs. central muscarinic mechanisms. Its permanent positive charge restricts blood-brain barrier penetration, unlike tertiary amine analogs such as oxotremorine. This compound uniquely combines non-selective mAChR agonism with direct KCNQ2/3 potassium channel blockade—a dual pharmacology absent in carbachol or xanomeline. With superior potency in human bronchial smooth muscle (pD₂=6.7 vs. carbachol pD₂=6.4), it enables more sensitive ex vivo contractility assays. Procure with confidence for CNS/periphery discrimination studies, electrophysiological deconvolution of channel mechanisms, and Parkinsonian model induction.

Molecular Formula C11H19IN2O
Molecular Weight 322.19
CAS No. 3854-04-4; 63939-65-1
Cat. No. B2618254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxotremorine M
CAS3854-04-4; 63939-65-1
Molecular FormulaC11H19IN2O
Molecular Weight322.19
Structural Identifiers
SMILESC[N+](C)(C)CC#CCN1CCCC1=O.[I-]
InChIInChI=1S/C11H19N2O.HI/c1-13(2,3)10-5-4-8-12-9-6-7-11(12)14;/h6-10H2,1-3H3;1H/q+1;/p-1
InChIKeyVVLMSCJCXMBGDI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Oxotremorine M: A Potent Muscarinic Acetylcholine Receptor Agonist for Neuroscience Research


Oxotremorine M (CAS 3854-04-4, also 63939-65-1), the methiodide salt of oxotremorine, is a quaternary ammonium compound that functions as a potent, non-selective orthosteric agonist at muscarinic acetylcholine receptors (mAChRs) [1]. Unlike its tertiary amine parent oxotremorine, this compound possesses a permanent positive charge, which profoundly restricts its ability to cross biological membranes, thereby defining its utility as a pharmacological tool. It is widely used in research to induce phosphoinositide hydrolysis, modulate neuronal ion channels, and create experimental models of Parkinsonism [2].

Why Oxotremorine M Cannot Be Replaced by Oxotremorine or Other mAChR Agonists


Selecting a generic muscarinic agonist for a research protocol is fraught with risk due to critical differences in chemical structure and resulting pharmacology. Oxotremorine M's permanent quaternary ammonium group confers distinct properties compared to its tertiary amine analog, oxotremorine, and other common agonists like carbachol. This structural feature fundamentally alters its membrane permeability, limiting its access to the central nervous system (CNS) after peripheral administration and defining its utility in isolating peripheral versus central muscarinic mechanisms [1]. Furthermore, Oxotremorine M displays a unique multi-target profile, including a direct, mAChR-independent blockade of KCNQ2/3 potassium channels, a property not shared by many other muscarinic agonists [2]. Finally, its potency and efficacy vary significantly across different tissue and receptor subtype contexts, as shown by its rank order of potency in human bronchial smooth muscle contraction [3]. These critical differences make direct substitution scientifically invalid and can lead to irreproducible results. The following quantitative evidence details precisely why Oxotremorine M is a unique and necessary tool.

Quantitative Differentiation of Oxotremorine M from Comparator Compounds


Oxotremorine M Exhibits Higher Potency than Carbachol in Contracting Human Bronchial Smooth Muscle

In functional assays using isolated human bronchial smooth muscle, Oxotremorine M is significantly more potent than the standard muscarinic agonist carbachol in inducing contraction [1]. This higher potency makes it a more sensitive probe for studying muscarinic receptor function in human airway tissue.

Respiratory Pharmacology Smooth Muscle Contraction Muscarinic Receptors

Oxotremorine M Has Higher Relative Efficacy than Carbachol at the M2 Muscarinic Receptor

In competitive binding experiments on intact HEK293 cells expressing the human M2 muscarinic receptor, Oxotremorine M demonstrates a higher relative efficacy than carbachol. The log relative efficacy of carbachol is -0.24 when compared to Oxotremorine M as the reference standard (relative efficacy = 0.00) [1]. This indicates Oxotremorine M is a more efficacious activator of M2 receptor signaling under these conditions.

Receptor Pharmacology Efficacy M2 Receptor

Oxotremorine M's Quaternary Structure Confers Unique In Vivo Distribution Compared to Tertiary Amine Oxotremorine

The permanent positive charge on Oxotremorine M, a quaternary ammonium compound, drastically limits its ability to cross the blood-brain barrier compared to the tertiary amine oxotremorine. This is demonstrated in vivo where Oxotremorine M shows high potency after direct intracerebroventricular (i.c.v.) administration but very low potency after peripheral (subcutaneous) administration, indicating minimal CNS penetration [1]. In contrast, oxotremorine is more potent after peripheral administration. This difference allows Oxotremorine M to be used as a selective peripheral muscarinic agonist or a centrally-acting agonist only when administered directly into the CNS.

In Vivo Pharmacology Pharmacokinetics Blood-Brain Barrier

Oxotremorine M Exhibits Direct, mAChR-Independent Blockade of KCNQ2/3 Potassium Channels

Oxotremorine M possesses a unique dual mechanism of action not shared by all mAChR agonists. In addition to activating muscarinic receptors, it directly blocks KCNQ2/3 potassium channels with an IC50 of 3.2 ± 0.5 μM [1] in mammalian cells. This inhibition is independent of mAChR activation, as it is not reversed by the muscarinic antagonist atropine. In contrast, the mAChR agonist xanomeline does not exhibit this direct channel-blocking property .

Ion Channel Pharmacology KCNQ Channels Neuronal Excitability

Oxotremorine M Has Defined Stability and Storage Requirements for Reproducible Results

To ensure experimental reproducibility, specific storage and handling guidelines must be followed. Oxotremorine M (iodide salt) is stable in lyophilized form for 36 months when stored desiccated at -20°C [1]. Once in solution, stability is significantly reduced, requiring storage at -20°C and use within 1 month to prevent loss of potency [1]. This is a critical procurement and handling differentiator compared to more stable solid compounds that may tolerate room temperature storage or have longer solution half-lives.

Compound Stability Best Practices Reproducibility

Validated Research Applications for Oxotremorine M


Differentiating Central vs. Peripheral Muscarinic Mechanisms In Vivo

Use Oxotremorine M as a tool to parse the locus of muscarinic effects. By comparing its effects after systemic (subcutaneous) administration, where it is largely peripherally restricted, versus direct intracerebroventricular (i.c.v.) administration, which elicits robust central effects, researchers can confidently assign physiological and behavioral responses to either central or peripheral mAChR activation [1]. This application is directly supported by the pharmacokinetic differentiation from tertiary amines like oxotremorine, as established in Section 3.

Maximizing Muscarinic Response in Isolated Human Tissue Assays

Employ Oxotremorine M in ex vivo contractility studies with human bronchial or other smooth muscle preparations. Its superior potency (pD2 = 6.7) compared to carbachol (pD2 = 6.4) allows for a more robust and sensitive measurement of muscarinic receptor-mediated contraction, particularly useful when tissue viability or receptor expression levels are limiting factors [2]. This application leverages the direct, head-to-head potency data detailed in Section 3.

Investigating Dual mAChR-Dependent and -Independent Modulation of Neuronal Excitability

Utilize Oxotremorine M in electrophysiological studies to probe its unique ability to both activate mAChRs and directly block KCNQ2/3 potassium channels [3]. By comparing its effects to a 'pure' mAChR agonist like xanomeline, which lacks the direct channel-blocking activity, researchers can deconvolve the contributions of these two distinct mechanisms to changes in neuronal firing patterns and synaptic transmission. This application is a direct consequence of the unique off-target pharmacology highlighted in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxotremorine M

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.